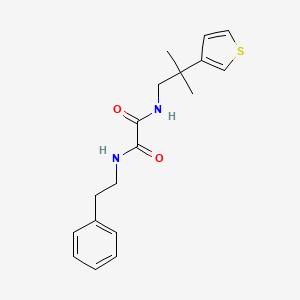

Ethyl 3-bromo-1-(1-ethoxyethyl)-1H-pyrazole-4-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthetic route for Ethyl 3-bromo-1-(1-ethoxyethyl)-1H-pyrazole-4-carboxylate involves the bromination of a pyrazole ring and subsequent esterification of the carboxylic acid group. Detailed synthetic methods and reaction conditions can be found in relevant literature .

Chemical Reactions Analysis

Ethyl 3-bromo-1-(1-ethoxyethyl)-1H-pyrazole-4-carboxylate may participate in various chemical reactions, including nucleophilic substitutions, ester hydrolysis, and cross-coupling reactions. Researchers have explored its reactivity in different contexts .

科学的研究の応用

However, based on its structure, it is a pyrazole derivative. Pyrazole derivatives are known to have a wide range of applications in medicinal chemistry due to their diverse biological activities. They can be used in the development of various drugs, including anti-inflammatory, analgesic, antibacterial, antifungal, antiviral, anticancer, and antidiabetic agents.

Enantioselective Synthesis

- Field : Organic & Biomolecular Chemistry

- Application : Pyrazolone derivatives have been used in the construction of chiral pyrazolone and pyrazole derivatives . They serve as powerful synthons in enantioselective synthesis .

- Method : The specific methods of application or experimental procedures would depend on the specific synthesis pathway being used .

- Results : The last decade has seen a rapid increase in the construction of chiral pyrazolone and pyrazole derivatives .

Medicinal Chemistry

- Field : Medicinal Chemistry

- Application : Pyrazole derivatives have diverse biological activities, including roles such as antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic agents .

- Method : The specific methods of application or experimental procedures would depend on the specific drug development process being used .

- Results : Pyrazole derivatives have been used to treat a range of diseases, such as cancers, respiratory diseases, infections, and neurological diseases .

Functional Materials

- Field : Material Science

- Application : Pyrazolone and pyrazole derivatives are important classes of heterocycles due to their widespread occurrence in functional materials .

- Method : The specific methods of application or experimental procedures would depend on the specific material being synthesized .

- Results : The last decade has seen a rapid increase in the construction of chiral pyrazolone and pyrazole derivatives .

Dye Molecules

- Field : Dye and Pigment Industry

- Application : UV-active pyrazole derivatives may have applications as dye molecules .

- Method : The specific methods of application or experimental procedures would depend on the specific dye synthesis process being used .

- Results : The results or outcomes would depend on the specific dye molecule being synthesized .

Polymer Light Emitting Diodes (LEDs)

- Field : Electronics

- Application : UV-active pyrazole derivatives may have applications in polymer light emitting diodes .

- Method : The specific methods of application or experimental procedures would depend on the specific LED being manufactured .

- Results : The results or outcomes would depend on the specific LED being manufactured .

Agriculture

- Field : Agriculture

- Application : Pyrazoles hold a privileged status as versatile frameworks in various sectors of the chemical industry, including agriculture .

- Method : The specific methods of application or experimental procedures would depend on the specific agricultural application .

- Results : The results or outcomes would depend on the specific agricultural application .

Enantioselective Synthesis

- Field : Organic & Biomolecular Chemistry

- Application : Pyrazolone derivatives have been used in the construction of chiral pyrazolone and pyrazole derivatives . They serve as powerful synthons in enantioselective synthesis .

- Method : The specific methods of application or experimental procedures would depend on the specific synthesis pathway being used .

- Results : The last decade has seen a rapid increase in the construction of chiral pyrazolone and pyrazole derivatives .

Medicinal Chemistry

- Field : Medicinal Chemistry

- Application : Pyrazole derivatives have diverse biological activities, including roles such as antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic agents .

- Method : The specific methods of application or experimental procedures would depend on the specific drug development process being used .

- Results : Pyrazole derivatives have been used to treat a range of diseases, such as cancers, respiratory diseases, infections, and neurological diseases .

Functional Materials

- Field : Material Science

- Application : Pyrazolone and pyrazole derivatives are important classes of heterocycles due to their widespread occurrence in functional materials .

- Method : The specific methods of application or experimental procedures would depend on the specific material being synthesized .

- Results : The last decade has seen a rapid increase in the construction of chiral pyrazolone and pyrazole derivatives .

Dye Molecules

- Field : Dye and Pigment Industry

- Application : UV-active pyrazole derivatives may have applications as dye molecules .

- Method : The specific methods of application or experimental procedures would depend on the specific dye synthesis process being used .

- Results : The results or outcomes would depend on the specific dye molecule being synthesized .

Polymer Light Emitting Diodes (LEDs)

- Field : Electronics

- Application : UV-active pyrazole derivatives may have applications in polymer light emitting diodes .

- Method : The specific methods of application or experimental procedures would depend on the specific LED being manufactured .

- Results : The results or outcomes would depend on the specific LED being manufactured .

Agriculture

- Field : Agriculture

- Application : Pyrazoles hold a privileged status as versatile frameworks in various sectors of the chemical industry, including agriculture .

- Method : The specific methods of application or experimental procedures would depend on the specific agricultural application .

- Results : The results or outcomes would depend on the specific agricultural application .

Safety And Hazards

- MSDS : Link to MSDS

特性

IUPAC Name |

ethyl 3-bromo-1-(1-ethoxyethyl)pyrazole-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15BrN2O3/c1-4-15-7(3)13-6-8(9(11)12-13)10(14)16-5-2/h6-7H,4-5H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOVDTYZNXKHMMB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C)N1C=C(C(=N1)Br)C(=O)OCC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15BrN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-bromo-1-(1-ethoxyethyl)-1H-pyrazole-4-carboxylate | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{4-[4-(2,4-dichlorobenzoyl)-5-methyl-1H-1,2,3-triazol-1-yl]phenyl}-1-ethanone](/img/structure/B2700392.png)

![1-[3-(1H-1,3-benzodiazol-1-yl)pyrrolidin-1-yl]-2-cyclopentylethan-1-one](/img/structure/B2700394.png)

![2-[[4-amino-6-[(4-methylphenyl)methyl]-5-oxo-1,2,4-triazin-3-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2700395.png)

![1-[1-(4-chlorophenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]-3-hydroxy-2-buten-1-one](/img/structure/B2700398.png)